molecular formula C22H21N5O2 B11237552 Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate

Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate

Cat. No.: B11237552
M. Wt: 387.4 g/mol
InChI Key: DSCIIGBLCSVDKP-UHFFFAOYSA-N
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Description

Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a dimethylaminophenyl group at position 2 and a methyl benzoate moiety at position 2.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[[2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C22H21N5O2/c1-26(2)16-10-8-15(9-11-16)20-21(27-13-12-23-14-19(27)25-20)24-18-7-5-4-6-17(18)22(28)29-3/h4-14,24H,1-3H3

InChI Key

DSCIIGBLCSVDKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridines with arylglyoxals.

    Introduction of the dimethylamino group: This step involves the substitution reaction where a dimethylamino group is introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate (Target) Imidazo[1,2-a]pyrazine 2-(4-dimethylaminophenyl); 3-(methyl benzoate) Benzoate ester, dimethylamino ~407.4 (calculated) Inferred
Methyl 2-((2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl)amino)acetate (X) Imidazo[1,2-a]pyrazine 2-(4-bromophenyl); 3-(methyl acetate) Acetate ester, bromo ~360.2 [1]
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-ylidene)acetate (5q) Benzoimidazo[1,2-a]pyrimidine 2-oxo; 4-phenyl; 3-(ethyl acetate) Acetate ester, ketone ~429.5 [2]
Mps-BAY2a (N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide) Imidazo[1,2-a]pyrazine 8-isobutylamino; 6-quinolinyl; 4-benzamide Benzamide, quinoline, alkylamino ~554.6 [8]
4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine Imidazo[1,2-a]pyridine 7-(dimethylaminomethyl); 2-(4-fluorophenyl) Pyrimidinamine, dimethylamino, fluoro ~362.4 [10], [14]

Key Observations:

  • Core Heterocycles: The imidazo[1,2-a]pyrazine core (target compound) differs from benzoimidazo[1,2-a]pyrimidine (–7) and imidazo[1,2-a]pyridine () in aromaticity and electronic properties. Pyrazine-containing cores may exhibit distinct π-π stacking interactions compared to pyridine derivatives [8].
  • Substituent Effects: The dimethylamino group in the target compound is electron-donating, contrasting with electron-withdrawing groups like bromo () or fluoro (). This substitution likely enhances solubility and modulates binding affinity in biological systems [1], [14].
  • Functional Groups: Benzoate esters (target) vs. benzamides (Mps-BAY2a) influence metabolic stability and target engagement. For example, Mps-BAY2a’s benzamide group contributes to its potency as an MPS1 kinase inhibitor [8].

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are unavailable, analogs provide insights:

  • Melting Points: Benzoimidazo-pyrimidinones (e.g., 5q, 5p) exhibit high thermal stability (>300°C) due to rigid fused-ring systems [2], [6]. The target compound likely shares similar stability.
  • IR/NMR Trends: IR: Ester carbonyl stretches (~1670–1690 cm⁻¹) and N-H bends (~3300 cm⁻¹) are common in analogs [2], [4]. ¹H NMR: Dimethylamino protons resonate at δ ~2.8–3.0 ppm, while aromatic protons appear at δ ~7.0–7.7 ppm [14].

Biological Activity

Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure includes a benzoate moiety and an imidazo[1,2-a]pyrazine core, which are known for their diverse biological activities.

Inhibition of ENPP1

Recent studies have identified similar imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 plays a critical role in regulating immune responses by hydrolyzing cGAMP, a cyclic dinucleotide that activates the STING pathway. Inhibitors of ENPP1 can enhance immune responses against tumors. For instance, compound 7 from a related study exhibited an IC50 value of 5.70 nM against ENPP1 and significantly increased the expression of STING pathway-related genes such as IFNB1, CXCL10, and IL6 in vitro .

Cancer Therapy Applications

Imidazo[1,2-a]pyrazines have shown promise in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, compounds similar to this compound have been tested in vivo, demonstrating significant tumor growth inhibition when used in combination with anti-PD-1 antibodies in murine models .

Case Study: Antitumor Efficacy

In a study assessing the antitumor efficacy of imidazo[1,2-a]pyrazine derivatives, researchers found that treatment with a specific derivative led to a tumor growth inhibition rate of 77.7% when combined with anti-PD-1 therapy. This suggests that the compound not only enhances immune response but also directly impacts tumor cell viability .

Table: Summary of Biological Activities

CompoundTargetIC50 (nM)Effect
Compound 7ENPP15.70Inhibits cGAMP hydrolysis
This compoundTumor GrowthN/AEnhances anti-PD-1 efficacy

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